Enterocin A: A Technical Guide to its Discovery, Isolation, and Characterization from Enterococcus faecium
Enterocin A: A Technical Guide to its Discovery, Isolation, and Characterization from Enterococcus faecium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enterocin (B1671362) A, a potent bacteriocin (B1578144) produced by Enterococcus faecium, has garnered significant interest as a natural antimicrobial agent, particularly for its pronounced activity against foodborne pathogens like Listeria monocytogenes. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Enterocin A. It details the experimental protocols for its purification and analysis, presents quantitative data in a structured format, and visually represents the key processes and its mechanism of action through diagrams. This document serves as a comprehensive resource for researchers and professionals involved in the development of novel antimicrobial agents.
Discovery and Initial Characterization
Enterocin A was first isolated from an Enterococcus faecium strain obtained from fermented Spanish sausage.[1] It is a member of the class IIa bacteriocins, also known as pediocin-like bacteriocins, which are small, heat-stable, and possess a conserved N-terminal sequence "YGNGV".[2][3] The primary structure of Enterocin A consists of 47 amino acid residues, and its molecular weight has been determined to be 4,829 Da, assuming the formation of two intramolecular disulfide bridges between its four cysteine residues.[2][4] This molecular weight was confirmed by mass spectrometry analysis.[1][2] The biosynthesis of Enterocin A involves the production of a precursor peptide with an 18-amino-acid N-terminal leader sequence, which is subsequently cleaved off during maturation.[1][2] The structural gene for Enterocin A is located on the bacterial chromosome.[2]
Quantitative Data Summary
The purification of Enterocin A from E. faecium culture supernatant typically involves a multi-step chromatographic process. The following tables summarize the quantitative data from a representative purification protocol.
Table 1: Purification of Enterocin SE-K4 (a variant of Enterocin A) from Enterococcus faecalis K-4 [5]
| Purification Step | Volume (ml) | Activity (AU/ml) | Total Activity (AU) | Protein Conc. (mg/ml) | Total Protein (mg) | Specific Activity (AU/mg) | Yield (%) | Fold Purification |
| Culture Supernatant | 3000 | 133 | 399,000 | 0.0523 | 156.9 | 2,543 | 100 | 1 |
| Acid Extraction | 50 | 8,533 | 426,650 | 0.1535 | 7.675 | 55,590 | 107 | 22 |
| HPLC (C18) | 2.083 | 68,266 | 142,198 | 0.0936 | 0.195 | 729,221 | 36 | 287 |
Table 2: Antimicrobial Spectrum of Enterocin A [3][6]
| Target Microorganism | Activity |
| Listeria monocytogenes | High |
| Staphylococcus aureus | Moderate |
| Clostridium perfringens | Moderate |
| Clostridium botulinum | Moderate |
| Enterococcus spp. | High |
| Lactobacillus spp. | Moderate |
| Pediococcus spp. | Moderate |
| Gram-negative bacteria | Generally low to no activity |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the isolation and characterization of Enterocin A.
Cultivation of Enterococcus faecium and Bacteriocin Production
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Bacterial Strain and Media: The bacteriocin-producing strain, Enterococcus faecium, is typically grown in MRS (de Man, Rogosa, and Sharpe) broth.[6][7] The indicator organism for activity assays is often Listeria innocua or Listeria monocytogenes, grown in BHI (Brain Heart Infusion) broth.[1][8]
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Culture Conditions: Inoculate MRS broth with a fresh overnight culture of E. faecium.[8] Incubate at 37°C for 18-24 hours.[8] Bacteriocin production is often maximal during the stationary phase of growth.[9][10]
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Harvesting the Supernatant: After incubation, centrifuge the culture at a high speed (e.g., 8,000-10,000 x g) for 15-30 minutes at 4°C to pellet the bacterial cells.[8][11] The cell-free supernatant, which contains the crude bacteriocin, is carefully collected.[8]
Bacteriocin Activity Assay (Agar Well Diffusion Method)
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Preparation of Indicator Lawn: Prepare BHI agar (B569324) plates. Inoculate soft BHI agar (0.75% agar) with an overnight culture of the indicator strain (Listeria spp.) to a final cell concentration of approximately 10^5 CFU/mL.[8] Pour this seeded soft agar over the surface of the pre-poured BHI agar plates and allow it to solidify.
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Sample Application: Aseptically punch wells (6-8 mm in diameter) into the agar.[5] Add a known volume (e.g., 50-100 µL) of the bacteriocin-containing sample (crude supernatant or purified fractions) into each well.
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Incubation and Observation: Incubate the plates at 37°C for 18-24 hours.[8] The bacteriocin activity is determined by measuring the diameter of the clear zone of inhibition around the wells.[8] Activity is often expressed in Arbitrary Units (AU/mL), defined as the reciprocal of the highest dilution showing a clear zone of inhibition.[12]
Purification of Enterocin A
A multi-step purification process is required to obtain pure Enterocin A.
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Ammonium (B1175870) Sulfate (B86663) Precipitation:
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Slowly add solid ammonium sulfate to the cell-free supernatant to a final saturation of 60-80%, while gently stirring at 4°C.[8][11]
-
Continue stirring for several hours or overnight at 4°C to allow for protein precipitation.
-
Collect the precipitate by centrifugation (e.g., 10,000 x g for 30 minutes at 4°C).[7]
-
Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium citrate, pH 5.0).[13]
-
Desalt the sample using a desalting column (e.g., PD-10) or dialysis against the same buffer.[7][13]
-
-
Cation-Exchange Chromatography:
-
Load the desalted and concentrated sample onto a cation-exchange column (e.g., SP-Sepharose) pre-equilibrated with the starting buffer (e.g., 20 mM sodium citrate, pH 5.0).[7][11]
-
Wash the column with the starting buffer to remove unbound proteins.
-
Elute the bound bacteriocin using a linear gradient of NaCl (e.g., 0-1 M) in the starting buffer.
-
Collect fractions and test for antimicrobial activity using the agar well diffusion assay.
-
-
Hydrophobic Interaction Chromatography:
-
Pool the active fractions from the cation-exchange step. Adjust the salt concentration of the pooled fractions with ammonium sulfate to a high molarity (e.g., 1-2 M).
-
Load the sample onto a hydrophobic interaction column (e.g., Phenyl-Sepharose) pre-equilibrated with a high-salt buffer.
-
Elute the bacteriocin with a decreasing salt gradient.
-
Collect fractions and test for activity.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
As a final polishing step, subject the active fractions from the previous step to RP-HPLC on a C8 or C18 column.[7]
-
Use a gradient of an organic solvent (e.g., acetonitrile (B52724) or 2-propanol) in water, with both solvents containing 0.1% trifluoroacetic acid (TFA).[7]
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the peaks and test for activity. The active peak corresponds to pure Enterocin A.
-
Characterization of Purified Enterocin A
-
Tricine-SDS-PAGE:
-
Determine the molecular weight and purity of the final sample using Tricine-Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis, which is optimized for the separation of small proteins and peptides.[12]
-
After electrophoresis, visualize the protein bands by Coomassie Brilliant Blue or silver staining. A single band indicates purity.
-
-
Mass Spectrometry:
Visualizations
Experimental Workflow for Enterocin A Purification
Caption: Workflow for the purification of Enterocin A.
Mode of Action of Enterocin A
References
- 1. journals.asm.org [journals.asm.org]
- 2. Biochemical and genetic characterization of enterocin A from Enterococcus faecium, a new antilisterial bacteriocin in the pediocin family of bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Biochemical and genetic characterization of enterocin P, a novel sec-dependent bacteriocin from Enterococcus faecium P13 with a broad antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and Genetic Characterization of Enterocin I from Enterococcus faecium 6T1a, a Novel Antilisterial Plasmid-Encoded Bacteriocin Which Does Not Belong to the Pediocin Family of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. worldwidejournals.com [worldwidejournals.com]
- 13. journals.asm.org [journals.asm.org]
